4'-Thioinosine

Description

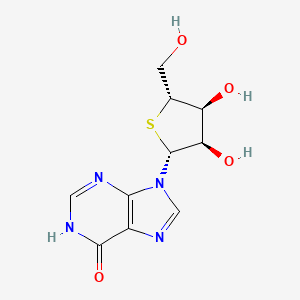

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O4S |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

HJYJLNGDBFAKPJ-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thioinosine and Its Analogues

Chemical Synthesis Approaches for 4'-Thionucleosides

The chemical synthesis of 4'-thionucleosides has evolved significantly, with various strategies developed to construct the key thio-furanose ring and introduce the desired nucleobase. These approaches range from the de novo synthesis of the sulfur-containing sugar moiety to the modification of pre-existing nucleosides.

De Novo Synthesis Strategies for Furanose Ring Construction with Sulfur Substitution

De novo synthesis offers a flexible route to 4'-thionucleosides, allowing for the construction of the thio-furanose ring from acyclic precursors. researchgate.netrsc.org One notable strategy involves a scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes. researchgate.netrsc.orgnih.gov This is followed by a streamlined process that includes carbonyl reduction, mesylate formation, and a double displacement reaction using sodium hydrosulfide (B80085) (NaSH) to introduce the sulfur atom and effect ring closure. researchgate.netrsc.orgnih.gov This method has been successfully applied to the multigram-scale preparation of various purine (B94841) and pyrimidine (B1678525) 4'-thionucleosides. researchgate.netrsc.org

Another approach begins with readily available chiral materials like L-serine. mdpi.com A multi-step synthesis can convert this starting material into a key dithioacetal intermediate bearing the necessary stereochemistry. mdpi.com Subsequent reactions, including a highly diastereoselective Mukaiyama aldol reaction, are used to construct the carbon framework of the sugar ring. mdpi.com

A common theme in many de novo syntheses is the late-stage introduction of the sulfur atom. For instance, a 1,4-bismesylate can undergo a double displacement reaction with sodium sulfide (B99878) (Na₂S) to form the 1-deoxy thiofuranose ring. chemrxiv.org Similarly, the conversion of 4,5-epoxides to 4,5-thiiranes using thiourea (B124793) is a key step in some synthetic routes. chemrxiv.org

Regioselective and Stereoselective Synthesis of 4'-Thioinosine Derivatives

Achieving the correct regioselectivity and stereoselectivity during glycosylation and subsequent modifications is paramount in the synthesis of this compound and its derivatives. The Pummerer reaction has been a valuable tool in this context. nih.govresearchgate.net For example, the additive Pummerer reaction of a 3,5-O-(di-t-butylsilylene) (DTBS)-4-thiofuranoid glycal S-oxide can produce a 1,2-di-O-acetyl-4-thioribofuranose, which serves as a highly β-selective glycosyl donor in Vorbrüggen condensation reactions. researchgate.net This allows for the stereoselective synthesis of β-anomers of 4'-thionucleosides. researchgate.net

The neighboring group participation of the Pummerer reaction has also been utilized for the stereoselective synthesis of 4'-β-thioribonucleosides, including precursors to 4'-thioadenosine and 4'-thioguanosine. researchgate.net Furthermore, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of related heterocyclic systems, demonstrating the level of control achievable in modern synthetic chemistry. d-nb.info Steric hindrance can also be exploited to induce regioselectivity in cross-metathesis reactions, a technique that has proven valuable in the synthesis of complex molecules. organic-chemistry.org

A kinetic bias favoring the cyclization of a 1',2'-anti thioaminal has been shown to furnish the desired β-D-4'-thionucleoside analogue in a favorable ratio. mdpi.com This highlights how subtle differences in reaction kinetics can be harnessed to achieve stereocontrol.

Synthesis of Phosphorylated this compound Analogues (e.g., 3',5'-O-bisphosphates)

The synthesis of phosphorylated this compound analogues is crucial for their potential biological applications. A practical route for the synthesis of 6-thioinosine 3',5'-bisphosphate has been developed. acs.org This method involves the use of a 2-cyanoethyl group as a protecting group for the thiocarbonyl function, which can be removed under basic conditions. acs.org The synthesis of 6-S-(2-cyanoethyl)-5'-O-(4,4'-dimethoxytrityl)-6-thioinosine is a key step, which is then converted to the desired 3',5'-bisphosphate derivative. acs.org

Another approach involves the direct phosphorylation of inosine (B1671953) with phosphorus thiochloride to yield inosine-5'-phosphorothionate. oup.com Alternatively, treatment of 5'-deoxy-5'-iodoinosine with trisodium (B8492382) phosphorothioate (B77711) can produce 5'-deoxy-5'-thioinosine-5'-phosphorothioate. oup.com These methods provide access to different isomers of inosine-5'-thiophosphates.

The hydrogen phosphonate (B1237965) approach in solution has also been employed to efficiently prepare dinucleoside phosphates containing 2'-deoxy-6-thioinosine. psu.edu

Preparation of 2'-Deoxy-3'-Thioinosine and its Derivatives

An alternative route involves the treatment of 2'-deoxyinosine (B131508) with benzoyl chloride and then triflic anhydride (B1165640) to invert the configuration at the 3'-position. thieme-connect.com Another method utilizes a 5'-O-silyl-protected 2'-deoxyinosine, which is treated with triflic chloride followed by sodium bromide in an S_N2 reaction, although this approach has been reported to have lower conversion rates. thieme-connect.com

Synthetic Routes for Other Modified 4'-Thionucleoside Structures (e.g., Pyrimidine and Purine Thionucleosides)

The synthetic methodologies for 4'-thionucleosides are not limited to inosine derivatives and have been extended to a wide range of purine and pyrimidine bases. A flexible and scalable de novo synthesis allows for the production of various purine and pyrimidine 4'-thionucleosides, as well as C2'-modified analogues. researchgate.netrsc.org This approach relies on an α-fluorination and aldol reaction of α-heteroaryl acetaldehydes. researchgate.netrsc.org

The synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosyl pyrimidine and purine nucleosides has also been reported. nih.gov Furthermore, synthetic routes to 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues have been developed. chemrxiv.org These syntheses often employ open-chain intermediates to facilitate the introduction of sulfur and subsequent ring closure. chemrxiv.org

A facile synthetic route for 4'-thioribonucleoside building blocks (uracil, cytosine, adenine, and guanine) starts from L-lyxose and proceeds through a 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose intermediate. nih.govnih.gov This thiosugar can then be converted into the respective ribonucleoside phosphoramidite (B1245037) building blocks. nih.govnih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches are emerging as powerful alternatives to purely chemical synthesis, offering high selectivity and milder reaction conditions. chemrxiv.orgresearchgate.netnih.gov A synergistic platform has been developed that enables the biocatalytic diversification of nucleobases from 4'-thiouridine in a one-pot process. chemrxiv.orgresearchgate.net This method utilizes nucleoside phosphorylases for transglycosylation, allowing for the introduction of both canonical and halogenated purine and pyrimidine bases. researchgate.net This chemoenzymatic strategy has been successfully used to synthesize a variety of base-modified 4'-thionucleosides. researchgate.net

This approach has been exemplified by the enzymatic synthesis of 5-iodo-4'-thiouridine on a multi-milligram scale. chemrxiv.orgresearchgate.net This intermediate can then be used in chemical synthesis to access novel nucleoside analogue probes, such as 5-ethynyl-4'-thiouridine. chemrxiv.orgresearchgate.net The combination of biocatalysis and chemical synthesis provides a versatile and efficient route to a broad range of 4'-thionucleoside analogues that may be difficult to obtain through traditional chemical methods alone. researchgate.netmdpi.com

Enzyme-Mediated Transglycosylation for Nucleobase Diversification of 4'-Thionucleosides

A significant advancement in the synthesis of 4'-thionucleoside analogues is the use of enzyme-mediated transglycosylation for nucleobase diversification. researchgate.net This biocatalytic approach allows for the efficient exchange of the nucleobase from a readily available 4'-thionucleoside precursor, such as 4'-thiouridine. researchgate.netacs.org

The process is typically catalyzed by nucleoside phosphorylases (NPs), such as pyrimidine nucleoside phosphorylase (PyNP) and purine nucleoside phosphorylase (PNP). researchgate.netacs.org The reaction proceeds through a reversible phosphorolytic cleavage of the anomeric C-N bond of the starting 4'-thionucleoside in the presence of inorganic phosphate (B84403). researchgate.net This generates a 4-thioribo-α-1-phosphate intermediate, which can then react with a different pyrimidine or purine base to form a new 4'-thionucleoside. researchgate.net

This method has been successfully employed to synthesize a variety of 4'-thionucleosides, including those with canonical and modified bases. For instance, starting from 4'-thiouridine, transglycosylation reactions have been used to produce 4'-thioadenosine, 4'-thioguanosine, and 4'-thiothymidine. researchgate.net Furthermore, this strategy has been extended to the synthesis of halogenated purine and pyrimidine 4'-thionucleosides. researchgate.net

A notable advantage of this enzymatic approach is the ability to perform the reaction as a one-pot, two-reaction cascade, where inorganic phosphate acts as a catalyst and is only required in substoichiometric amounts. researchgate.net The versatility of this method has been demonstrated by the synthesis of various analogues, as detailed in the table below.

Table 1: Examples of 4'-Thionucleosides Synthesized via Enzyme-Mediated Transglycosylation

| Starting Material | Enzyme(s) | Target Nucleobase | Product | Conversion (%) |

| 4'-Thiouridine | PyNP Y04, PtPNP | Adenine | 4'-Thioadenosine | - |

| 4'-Thiouridine | PyNP Y04, PtPNP | Guanine (B1146940) | 4'-Thioguanosine | - |

| 4'-Thiouridine | PyNP Y04 | Thymine | 4'-Thiothymidine | - |

| 4'-Thiouridine | PyNP Y04, PtPNP | 2-Fluoroadenine | 4'-Thio-2-fluoroadenosine | 96 |

| 4'-Thiouridine | PyNP Y04, PtPNP | 2-Chloroadenine | 4'-Thio-2-chloroadenosine | 96 |

| 4'-Thiouridine | PyNP Y04, PtPNP | 2,6-Dichloropurine | 4'-Thio-2,6-dichloropurine riboside | 84 |

| Data sourced from a study on biocatalytic nucleobase diversification. researchgate.net |

Development of Synergistic Chemoenzymatic Platforms for 4'-Thionucleoside Production

Building upon the foundation of enzymatic transglycosylation, synergistic chemoenzymatic platforms have been developed to further expand the scope and efficiency of 4'-thionucleoside synthesis. digitellinc.comchemrxiv.org These platforms integrate chemical synthesis steps with biocatalytic transformations to create a more versatile and powerful methodology. chemrxiv.org

An exemplary approach involves the initial chemical synthesis of a key precursor, 4'-thiouridine, which then serves as the substrate for biocatalytic nucleobase diversification as described in the previous section. researchgate.netchemrxiv.org This synergistic strategy allows for the production of a wide array of both pyrimidine and purine 4'-thionucleosides. researchgate.net

The power of this chemoenzymatic platform is highlighted by the multi-milligram scale enzymatic synthesis of 5-iodo-4'-thiouridine. researchgate.net This intermediate can then be subjected to further chemical modifications. For example, a Sonogashira coupling reaction can be used to introduce an ethynyl (B1212043) group, leading to the synthesis of novel probes like 5-ethynyl-4'-thiouridine. researchgate.net This demonstrates the seamless integration of enzymatic and chemical steps to access new and functionalized 4'-thionucleoside analogues.

This combined approach offers a significant advantage by overcoming the limitations of purely chemical or purely enzymatic methods. researchgate.net It provides a straightforward and universal strategy for nucleobase diversification, which has historically been a challenge in the widespread exploration of this class of compounds. researchgate.net The development of these platforms paves the way for broader synthetic and biological investigation of 4'-thionucleosides. chemrxiv.org

Molecular Mechanisms of Action and Cellular Pathway Modulation by 4 Thioinosine

Metabolic Activation and Biotransformation of 4'-Thioinosine

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. nih.gov This biotransformation involves a series of enzymatic steps that convert it into active metabolites.

The initial and crucial step in the activation of 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, is its conversion to 6-thioinosine monophosphate (TIMP). openaccessjournals.comoncohemakey.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). oncohemakey.comtaylorandfrancis.com HGPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-MP, forming TIMP. nih.govpharmgkb.org This process is central to the purine (B94841) salvage pathway, which recycles purine bases. frontiersin.orgnih.gov 6-MP is an excellent substrate for HGPRT, leading to the intracellular accumulation of TIMP. taylorandfrancis.com

Once formed, TIMP serves as a precursor for the synthesis of other active thiopurine nucleotides. nih.gov TIMP can be converted to thioxanthosine monophosphate (TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov Subsequently, TXMP is converted to thioguanosine monophosphate (TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS). nih.govpharmgkb.org TGMP can then be further phosphorylated by kinases to form thioguanosine diphosphate (B83284) (TGDP) and ultimately thioguanosine triphosphate (TGTP), which are considered the primary active cytotoxic metabolites. nih.govopenaccessjournals.com These 6-thioguanine (B1684491) nucleotides (6-TGNs) can be incorporated into DNA and RNA, leading to cytotoxicity. google.com

The anabolic pathway of this compound is in competition with catabolic pathways that deactivate the drug. nih.gov A major deactivation pathway involves the enzyme thiopurine S-methyltransferase (TPMT). gloshospitals.nhs.uknih.gov TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and also methylates TIMP to form 6-methylthioinosine (B81876) monophosphate (Me-TIMP). openaccessjournals.comresearchgate.nethaematologica.org Me-TIMP and its subsequent phosphorylated forms, collectively known as 6-methylmercaptopurine ribonucleotides (6-MMPR), are considered inactive metabolites. openaccessjournals.com However, Me-TIMP is a potent inhibitor of de novo purine synthesis. oncohemakey.comresearchgate.net The activity of TPMT is subject to genetic polymorphisms, with some individuals having low or deficient enzyme activity, which can affect the balance between active and inactive metabolites. gloshospitals.nhs.uknih.govhaematologica.org

Inosine triphosphate pyrophosphatase (ITPA) is an enzyme that plays a role in maintaining the fidelity of nucleotide pools within the cell. ectrx.orgmdpi.com ITPA hydrolyzes "non-canonical" purine nucleoside triphosphates, such as inosine triphosphate (ITP) and thioinosine triphosphate (TITP), converting them back to their monophosphate forms. openaccessjournals.comoncohemakey.comildcare.nl Specifically, ITPA converts thioinosine triphosphate back to thioinosine monophosphate (TIMP). openaccessjournals.com This action prevents the accumulation of potentially harmful nucleotides like TITP. oncohemakey.commdpi.com Genetic variants in the ITPA gene can lead to reduced enzyme activity, which has been investigated for its potential role in thiopurine metabolism and toxicity, although its clinical significance remains a subject of debate. ectrx.orgildcare.nlnih.gov

Nucleoside diphosphate-linked moiety X-type motif 15 (NUDT15) is a nudix hydrolase that has been identified as a key regulator of thiopurine metabolite levels. nih.govresearchgate.net NUDT15 functions to dephosphorylate the active thiopurine metabolites, converting thioguanosine triphosphate (TGTP) and deoxy-thioguanosine triphosphate (dGTP) back to their less toxic monophosphate forms, TGMP and dGMP, respectively. researchgate.netcpicpgx.orgnih.gov This action prevents the incorporation of these active metabolites into DNA. nih.govnih.gov Genetic polymorphisms in the NUDT15 gene, particularly common in Asian and Hispanic populations, can lead to a loss of enzyme function. nih.govcpicpgx.org Reduced NUDT15 activity results in the accumulation of active TGTP, leading to increased cytotoxicity. nih.govashpublications.org

Role of Inosine Triphosphate Pyrophosphatase (ITPA) in Thiopurine Nucleotide Homeostasis

Cellular Targets and Downstream Biological Effects

The cytotoxic effects of this compound are mediated through the actions of its active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs). nih.gov These metabolites interfere with normal cellular processes, leading to cell cycle arrest and apoptosis. haematologica.org

A primary mechanism of action is the incorporation of thioguanine nucleotides into DNA and RNA. nih.govoncohemakey.com The incorporation of 6-thioguanosine (B559654) triphosphate (TGTP) into DNA during replication leads to DNA damage, including single-strand breaks and DNA-protein cross-links. nih.govnih.gov This damage triggers cell death pathways. nih.gov

Another key cellular target is the de novo purine synthesis pathway. The methylated metabolite of TIMP, methylthioinosine monophosphate (Me-TIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase, which is the rate-limiting step in this pathway. oncohemakey.com Inhibition of de novo purine synthesis depletes the pool of normal purine nucleotides available for DNA and RNA synthesis, further contributing to the cytotoxic effects. nih.govtaylorandfrancis.com

Additionally, TGTP has been shown to inhibit the small GTPase Rac1. nih.govopenaccessjournals.com This inhibition leads to the induction of apoptosis, particularly in activated T-cells. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Function |

| Hypoxanthine-Guanine Phosphoribosyltransferase | HPRT1 | Converts 6-mercaptopurine to Thioinosine Monophosphate (TIMP). pharmgkb.org |

| Inosine Monophosphate Dehydrogenase | IMPDH1, IMPDH2 | Converts TIMP to Thioxanthosine Monophosphate (TXMP). nih.gov |

| Guanosine Monophosphate Synthetase | GMPS | Converts TXMP to Thioguanosine Monophosphate (TGMP). nih.govpharmgkb.org |

| Thiopurine S-methyltransferase | TPMT | Methylates 6-mercaptopurine and TIMP to inactive metabolites. openaccessjournals.comhaematologica.org |

| Inosine Triphosphate Pyrophosphatase | ITPA | Hydrolyzes Thioinosine Triphosphate (TITP) back to TIMP. openaccessjournals.comoncohemakey.com |

| Nucleoside Diphosphate-linked moiety X-type motif 15 | NUDT15 | Dephosphorylates active thioguanine triphosphates (e.g., TGTP). researchgate.netcpicpgx.org |

Table 2: Major Metabolites of this compound and their Effects

| Metabolite | Abbreviation | Primary Effect |

| Thioinosine Monophosphate | TIMP | Precursor to active and inactive metabolites. nih.gov |

| Thioguanine Nucleotides | 6-TGNs | Incorporation into DNA and RNA, leading to cytotoxicity. google.com |

| Methylthioinosine Monophosphate | Me-TIMP | Inhibition of de novo purine synthesis. oncohemakey.comresearchgate.net |

| Thioguanosine Triphosphate | TGTP | Incorporation into DNA; Inhibition of Rac1. nih.govopenaccessjournals.com |

Inhibition of De Novo Purine Biosynthesis Pathway

This compound acts as a potent antimetabolite by interfering with the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. nih.govnih.gov This pathway is a critical target in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides to support DNA replication. prolekare.cz The inhibitory effect of this compound is mediated through its intracellular conversion to 6-methyl-thioinosine monophosphate (MeTIMP). researchgate.net MeTIMP is a powerful inhibitor of purine de novo synthesis, leading to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis. researchgate.netnih.gov This depletion subsequently hampers cell proliferation and can trigger cell death. nih.gov

The inhibition of this pathway can also lead to an imbalance in nucleotide pools, which may further contribute to the cytotoxic effects of the compound. nih.gov The disruption of purine synthesis is a key mechanism underlying the antineoplastic and immunosuppressive properties of thioinosine and related thiopurine drugs. nih.govresearchgate.netnih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition and its Impact on Guanine (B1146940) Nucleotide Pools

A pivotal mechanism of this compound's action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. nih.govnih.gov This inhibition is primarily mediated by 6-thioinosine monophosphate (6-Thio-IMP), a metabolite of this compound. 6-Thio-IMP demonstrates a strong affinity for IMPDH, with a reported Ki of approximately 1 µM.

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the production of guanosine triphosphate (GTP). By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides. nih.govnih.gov This depletion has far-reaching consequences as guanine nucleotides are vital for numerous cellular processes, including:

DNA and RNA synthesis: Guanine is a fundamental component of nucleic acids.

Signal transduction: GTP is essential for the function of G-proteins.

Energy source for translation: GTP is required for protein synthesis.

Glycosylation: Guanine nucleotides are precursors for glycosylation reactions.

The inhibition of IMPDH is a key therapeutic target for immunosuppressive, antiviral, and anticancer drugs. nih.govgenecards.org The resulting depletion of guanine nucleotides is believed to be a primary contributor to the cytostatic and cytotoxic effects of IMPDH inhibitors. nih.gov

Interference with DNA and RNA Synthesis and Replication

This compound and its metabolites directly interfere with the synthesis and replication of DNA and RNA, contributing significantly to its cytotoxic effects. nih.govnih.gov The depletion of purine nucleotides, as a result of inhibiting de novo purine biosynthesis and IMPDH, directly limits the availability of essential precursors for nucleic acid synthesis. nih.govnih.govnih.gov

Furthermore, the triphosphate form of 6-thioinosine, 6-thioinosine 5'-triphosphate (Thio-ITP), acts as a competitive inhibitor of RNA polymerase activity. medchemexpress.com Thio-ITP shows a high affinity for both RNA polymerase I and RNA polymerase II, with Ki values of 40.9 µM and 38.0 µM, respectively. medchemexpress.com This direct inhibition of RNA polymerases further disrupts the transcription of genetic information.

| Parameter | Value | Reference |

| Thio-ITP Ki for RNA Polymerase I | 40.9 µM | medchemexpress.com |

| Thio-ITP Ki for RNA Polymerase II | 38.0 µM | medchemexpress.com |

Cellular Proliferation Arrest and Apoptosis Induction Mechanisms

The culmination of the molecular insults inflicted by this compound is the arrest of cellular proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov The interference with DNA and RNA synthesis, as previously described, leads to a halt in the cell cycle. nih.govnih.govnih.govplos.org Specifically, the incorporation of thiopurine metabolites into DNA can trigger cell-cycle arrest at the S and G2/M phases. researchgate.netnih.gov

Apoptosis is a key mechanism by which this compound eliminates rapidly dividing cells. nih.govnih.gov The induction of apoptosis can be triggered by several factors, including DNA damage and the depletion of essential nucleotides. researchgate.netnih.gov Studies have shown that the pro-apoptotic effects of related compounds can be mediated through the intrinsic, or mitochondrial, pathway. nih.gov This involves an increase in the Bax:Bcl-2 ratio and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov The process of apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. harvard.edu

Interaction with Nucleoside Transporters (e.g., Equilibrative Nucleoside Transporter 1 (ENT1)) and Transport Dynamics

The entry of this compound and its derivatives into cells is a critical step for their pharmacological activity and is mediated by nucleoside transporters. core.ac.uk The primary family of transporters involved are the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. solvobiotech.comspandidos-publications.com These transporters are bidirectional, sodium-independent passive carriers of purine and pyrimidine (B1678525) nucleosides. core.ac.uksolvobiotech.com

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a derivative of this compound, is a potent and selective inhibitor of ENT1. scbt.comrndsystems.com It binds with high affinity to ENT1 at nanomolar concentrations, while its inhibitory effect on ENT2 is observed at much higher, micromolar concentrations. core.ac.uk This differential sensitivity allows NBMPR to be used as a tool to distinguish between the activities of ENT1 and ENT2. core.ac.uk

The interaction of this compound and its analogs with ENTs is crucial for their transport across the cell membrane. nih.gov The transport of some adenosine (B11128) analogs has been shown to be concentration-dependent and can be inhibited by NBTI, indicating the involvement of ENT1. nih.gov The efficiency of transport can influence the intracellular concentration of the drug and, consequently, its therapeutic efficacy. solvobiotech.com

| Transporter | Inhibitor | Inhibition Concentration |

| ENT1 | S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Nanomolar |

| ENT2 | S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Micromolar |

Modulation of Adenosine Metabolism via Adenosine Kinase and 5'-Nucleotidase Inhibition

This compound and its derivatives can modulate the metabolism of adenosine, a key signaling molecule, by interacting with enzymes such as adenosine kinase and 5'-nucleotidase. Adenosine kinase is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular adenosine levels. nkmaxbio.complos.org The phosphorylation of some thioinosine analogs by adenosine kinase is essential for their activity. aacrjournals.org For instance, the differentiation-inducing activity of 6-benzylthioinosine (B1197294) is dependent on its phosphorylation by adenosine kinase. aacrjournals.org Inhibition of adenosine kinase can lead to an increase in intracellular adenosine, which can then be transported out of the cell, elevating extracellular adenosine concentrations. nih.gov

Preclinical Biological Activities and Investigational Therapeutic Potential of 4 Thioinosine and Analogues

Antiviral Activity Research in Preclinical Models

In Vitro Efficacy against Diverse Viral Pathogens

Derivatives of the purine (B94841) nucleoside analog 4'-thioinosine have demonstrated notable antiviral activity against a variety of DNA and RNA viruses in laboratory settings. A series of 2'-deoxy-4'-thioribopurine nucleosides were evaluated for their efficacy against several significant human pathogens. nih.gov

Specifically, these compounds were tested against hepatitis B virus (HBV), human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and human immunodeficiency virus type 1 (HIV-1). nih.gov Several of these this compound analogues exhibited potent activity against both HBV and HCMV. nih.gov For instance, the lead compound from this series, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, proved to be a highly potent and selective inhibitor of both HCMV and HBV replication in vitro. nih.gov

Another related compound, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), has shown good antiviral activity against orthopoxviruses in in vitro studies. nih.gov The search for effective treatments for orthopoxvirus infections has identified various molecules with antiviral properties, including pyrimidine (B1678525) analogs like 5-iodo-2'-deoxyuridine (idoxuridine, IDU) and its derivatives with modifications in the deoxyribose moiety, such as 4'-thioIDU. nih.gov

While some this compound analogues have shown promise, their activity can be specific. For example, some analogues displayed activity against HSV but not against VZV or human or murine CMV. nih.gov It is also important to note that while some of these compounds are potent, they can also exhibit moderate to severe cytotoxicity in cell lines. nih.gov

| Compound Class | Virus | Activity | Reference |

| 2'-deoxy-4'-thioribopurine nucleosides | Hepatitis B Virus (HBV) | Potent | nih.gov |

| 2'-deoxy-4'-thioribopurine nucleosides | Human Cytomegalovirus (HCMV) | Potent | nih.gov |

| 2'-deoxy-4'-thioribopurine nucleosides | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Active | nih.gov |

| 2'-deoxy-4'-thioribopurine nucleosides | Varicella-Zoster Virus (VZV) | Active | nih.gov |

| 2'-deoxy-4'-thioribopurine nucleosides | Human Immunodeficiency Virus Type 1 (HIV-1) | Active | nih.gov |

| 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) | Orthopoxviruses | Good | nih.gov |

Mechanistic Studies of Antiviral Action

The antiviral mechanisms of this compound and its analogues primarily revolve around their ability to interfere with viral nucleic acid replication. As nucleoside analogues, they can be processed by cellular and viral enzymes and subsequently incorporated into the growing viral DNA or RNA chains. jenabioscience.comnumberanalytics.com This incorporation can lead to chain termination, effectively halting the replication process. jenabioscience.com

One of the key ways these compounds exert their antiviral effect is by acting as competitive inhibitors of viral enzymes. numberanalytics.com For example, some analogues compete with the natural substrate for binding to the viral DNA polymerase enzyme. nih.gov This competition inhibits the polymerase's function, thereby blocking viral DNA synthesis. nih.gov

Furthermore, some thiopurine derivatives, a broader class to which this compound belongs, are known to disrupt the synthesis of viral proteins. For instance, 6-thioguanine (B1684491) (6-TG) and 6-thioguanosine (B559654) (6-TGo) have been shown to specifically interfere with the synthesis and maturation of influenza A virus glycoproteins without affecting the viral RNA levels. mdpi.com This suggests a mechanism that selectively targets viral protein production. mdpi.com

In the context of purine metabolism, derivatives of azathioprine (B366305), which are metabolized to compounds like 6-mercaptopurine (B1684380) and then to thiopurine nucleotides, can inhibit de novo purine synthesis. mdpi.comresearchgate.net This leads to a depletion of the building blocks (adenosine diphosphate (B83284) and guanosine (B1672433) triphosphate) necessary for viral replication. mdpi.com The incorporation of these fraudulent nucleotides into the viral genome can also alter its structure and function. mdpi.comnih.gov

Evaluation in In Vivo Animal Models of Viral Infection

The promising in vitro antiviral activity of some this compound analogues has led to their evaluation in animal models of viral infections. creative-diagnostics.comnih.govplos.org These in vivo studies are a critical step in preclinical development, providing insights into the compound's efficacy and potential toxicity in a living organism. mdpi.commdpi.com

For instance, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), which demonstrated good in vitro activity against orthopoxviruses, has also proven to be effective in animal models of infection with these viruses. nih.gov However, the translation from in vitro potency to in vivo success is not always straightforward. The lead compound from a series of 2'-deoxy-4'-thioribopurine nucleosides, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, which was highly potent against HCMV and HBV in vitro, was found to be nephrotoxic when tested in animal models. nih.gov

In some cases, polynucleotides containing 6-thioinosine have been evaluated. While these showed inhibitory activity against a viral reverse transcriptase in vitro, they exhibited a loss of in vivo antiviral activity in mice compared to their unmodified counterparts. core.ac.uk This highlights the complexities of drug metabolism and distribution in a whole organism.

Antineoplastic Activity Research in Preclinical Models

Cytotoxic Evaluation in Various In Vitro Cancer Cell Lines

This compound and its analogues have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a range of cancer cell lines in preclinical studies. mdpi.commdpi.com As a purine antimetabolite, this compound has shown cytotoxicity against lymphoid malignancies. vulcanchem.com

Analogues of this compound have also been evaluated against various human cancer cell lines. For example, certain 2'-deoxy-4'-modified thionucleosides displayed moderate cytotoxicity against human B-cell leukemia (CCRF-SB) and human T-cell leukemia (Molt-4) cell lines. mdpi.com The cytotoxic activity of these compounds can be influenced by their specific chemical modifications. mdpi.com

Other studies have explored the anticancer potential of related compounds in different cancer types. For instance, the natural product Juglone has shown anticancer effects in several human tumor cell lines, including those from pancreatic cancer, leukemia, lung cancer, and glioblastoma. jmsh.ac.in Similarly, aqueous extracts of Inula graveolens have demonstrated selective cytotoxicity towards human glioblastoma multiforme and chronic myelogenous leukemia cell lines. scielo.br While not direct analogues of this compound, these studies highlight the ongoing search for novel compounds with cytotoxic activity against these challenging cancers.

| Compound/Analogue Class | Cancer Cell Line | Effect | Reference |

| This compound | Lymphoid malignancies | Cytotoxic | vulcanchem.com |

| 2'-deoxy-4'-modified thionucleosides | Human B-cell leukemia (CCRF-SB) | Moderate cytotoxicity | mdpi.com |

| 2'-deoxy-4'-modified thionucleosides | Human T-cell leukemia (Molt-4) | Moderate cytotoxicity | mdpi.com |

| Juglone | Pancreatic cancer, Leukemia, Lung cancer, Glioblastoma | Anticancer effects | jmsh.ac.in |

| Inula graveolens aqueous extracts | Human glioblastoma multiforme | Selective cytotoxicity | scielo.br |

| Inula graveolens aqueous extracts | Chronic myelogenous leukemia | Selective cytotoxicity | scielo.br |

Analysis of Anticancer Mechanisms

The anticancer mechanisms of this compound and its analogues are rooted in their ability to disrupt fundamental cellular processes, particularly DNA synthesis and repair. mdpi.commdpi.comfrontiersin.org As a purine antimetabolite, this compound interferes with de novo purine synthesis, leading to a depletion of the deoxyribonucleotide triphosphate (dNTP) pools necessary for DNA replication. This can induce an S-phase arrest in the cell cycle. vulcanchem.com

A key mechanism of action is the induction of DNA damage. nih.gov The incorporation of these nucleoside analogues into DNA during replication can cause chain termination. vulcanchem.com This leads to the accumulation of DNA strand breaks, which, if not properly repaired, can trigger programmed cell death, or apoptosis. mdpi.comfrontiersin.org The induction of apoptosis is a common pathway through which many anticancer agents exert their effects.

Another significant mechanism is the inhibition of ribonucleotide reductase (RR). wikipedia.orgfrontiersin.orgnih.govmdpi.com This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. frontiersin.org By inhibiting RR, these compounds further deplete the dNTP pools, thereby hindering both DNA synthesis and repair. frontiersin.org The inhibition of RR can sensitize cancer cells to the effects of other DNA-damaging agents. mdpi.com

Assessment of Tumor Growth Inhibition in In Vivo Animal Xenograft Models

The in vivo antitumor effects of this compound and its analogues have been evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov These models are crucial for assessing the therapeutic potential of novel compounds in a living system that mimics aspects of human cancer. nih.govd-nb.info

One study investigated the efficacy of 6-benzylthioinosine (B1197294) (6BT), an analogue of this compound, in nude mice bearing tumors from HL-60 and MV4-11 leukemia cell lines. aacrjournals.org The research demonstrated that 6BT was capable of impairing tumor growth in these models. aacrjournals.org The evaluation of tumor growth inhibition is a standard method in preclinical oncology research to determine the potential effectiveness of new anticancer agents. nih.govresearchgate.netmdpi.com In these types of studies, tumor volume is regularly measured, and the rate of tumor growth in treated animals is compared to that in a control group. researchgate.netmdpi.com

Another study involving colorectal cancer xenograft models, specifically with HT29 and HCT116 cell lines, assessed the combination of everolimus (B549166) and irinotecan. plos.org While not directly involving this compound, this study highlights the methodologies used to evaluate tumor growth inhibition in vivo, including pharmacokinetically-directed dosing and biomarker analysis. plos.org Such comprehensive approaches, often employing mathematical models to analyze tumor growth dynamics, are becoming increasingly important in preclinical drug development. nih.govd-nb.info

The following table summarizes the findings from a representative in vivo xenograft study on a this compound analogue.

Table 1: In Vivo Tumor Growth Inhibition by 6-Benzylthioinosine (6BT)

| Cell Line | Animal Model | Outcome |

|---|---|---|

| HL-60 | Nude Mice | Impaired tumor growth |

| MV4-11 | Nude Mice | Impaired tumor growth |

Data sourced from Cancer Research 2008;68(11):4369–76 aacrjournals.org

Immunomodulatory Properties and Mechanisms

Thiopurine compounds, the class to which this compound belongs, are recognized for their immunosuppressive capabilities, which are largely attributed to their ability to inhibit lymphocyte proliferation. capes.gov.brimmunogenetics.nl The active metabolites of thiopurines, such as 6-thioguanine nucleotides (6-TGNs), become incorporated into the DNA of lymphocytes. capes.gov.brimmunogenetics.nl This integration into cellular nucleic acids is a key mechanism that leads to the disruption of lymphocyte proliferation. capes.gov.br

The inhibition of T-cell proliferation is a critical aspect of the immunosuppressive action of these compounds. nih.govnih.gov Research has shown that some compounds can block the cell cycle of activated T-cells, preventing them from proliferating. nih.gov For instance, cannabidiol (B1668261) (CBD) has been found to inhibit the proliferation of immune cells, such as microglia, by interfering with the uptake of thymidine, a necessary component for DNA synthesis. pnas.org This effect on nucleoside transport is a potential mechanism for the immunosuppressive properties of certain molecules. pnas.org

Furthermore, the mechanism of action for thiopurines like azathioprine involves the generation of metabolites that can induce apoptosis (programmed cell death) in T-lymphocytes, particularly when they are co-stimulated through the CD28 receptor. immunogenetics.nl This process is mediated through a mitochondrial pathway that involves the activation of caspase-9. immunogenetics.nl

The following table outlines the mechanisms by which thiopurine analogues can inhibit lymphocyte proliferation.

Table 2: Mechanisms of Lymphocyte Proliferation Inhibition by Thiopurine Analogues

| Mechanism | Effect | Key Molecules Involved |

|---|---|---|

| Incorporation into DNA | Inhibition of lymphocyte proliferation | 6-thioguanine nucleotides (6-TGNs) |

| Cell Cycle Arrest | Blocks entry into the cell cycle | p27(kip1), cyclins A and D1 |

| Induction of Apoptosis | Programmed cell death of T-lymphocytes | Caspase-9, Bcl-xL |

In vitro immune cell systems are indispensable tools for dissecting the cellular and molecular mechanisms of immunomodulatory compounds. nc3rs.org.ukcriver.comcelentyx.commdpi.com These systems often utilize primary human immune cells, such as T-cells and B-cells, to create a more physiologically relevant environment for testing. nc3rs.org.ukcriver.comcelentyx.com

Studies using in vitro models have provided significant insights into the effects of thiopurines on different immune cell populations. For example, it has been observed that thiopurine use is associated with a reduction in B-cells and natural killer (NK) cells, rather than T-cells, in patients with inflammatory bowel disease. nih.gov This suggests that the immunosuppressive effects of thiopurines in certain contexts may be more targeted towards specific lymphocyte subsets. nih.gov

In vitro assays can be designed to assess various aspects of the immune response, including T-cell and B-cell activation, proliferation, and differentiation. criver.comfrontiersin.org For instance, co-culture systems can be used to model the interactions between different immune cells, such as the T-cell-dependent activation of B-cells. criver.comfrontiersin.org These studies have shown that B-cells can play a crucial role in the development of certain T-cell responses. nih.gov

Furthermore, in vitro systems allow for the investigation of the direct effects of compounds on specific cell types. For example, studies on RAW 264.7 macrophages and HIG-82 synoviocytes have been used to evaluate the anti-inflammatory properties of thiopurine compounds by measuring their impact on nitric oxide production. biomedpharmajournal.org

The following table summarizes the types of in vitro immune cell systems used to study immunomodulatory effects.

Table 3: In Vitro Immune Cell Systems for Immunomodulatory Research

| System Type | Purpose | Key Readouts |

|---|---|---|

| Primary Human Lymphocyte Cultures | Assess effects on human immune cells | Proliferation, cytokine secretion, cell surface marker expression |

| Co-culture Systems (e.g., T-cell/B-cell) | Model interactions between immune cells | Activation markers, antibody production |

| Macrophage Cell Lines (e.g., RAW 264.7) | Evaluate anti-inflammatory effects | Nitric oxide production, cytokine release |

Research into Immunosuppressive Effects via Lymphocyte Proliferation Inhibition

Other Investigational Biological Applications (e.g., Myocardial Protection during Ischemia)

Beyond their anticancer and immunomodulatory properties, thioinosine and its analogues have been investigated for other potential therapeutic applications, most notably in myocardial protection during ischemia. researchgate.netnih.govoup.comnarod.ru Ischemia, a condition of restricted blood flow, can cause significant damage to the heart muscle. oup.com

Research has shown that inhibitors of 5'-nucleotidase, including thioinosine, can enhance the recovery of heart function after a period of ischemia. researchgate.net The proposed mechanism involves the preservation of nucleotide precursors, which are essential for the re-synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net By preventing the breakdown and loss of these precursors during ischemia, these compounds may help to maintain the energy stores of the heart muscle, leading to improved functional recovery upon reperfusion (the restoration of blood flow). researchgate.net

Studies in isolated, perfused rabbit hearts have demonstrated that the administration of thioinosine in a cardioplegic solution (a solution used to stop the heart during surgery) resulted in significantly better recovery of both systolic and diastolic function compared to control hearts. researchgate.net Similarly, the use of another thioinosine derivative, p-nitrobenzylthioinosine (NBMPR), a selective nucleoside transport blocker, has been shown to protect the "stunned" myocardium (heart muscle that has been temporarily weakened by a brief period of ischemia) when administered during reperfusion. nih.gov

The cardioprotective effects of these compounds are thought to be related to their ability to modulate adenosine signaling. oup.com Adenosine is a naturally occurring nucleoside that has protective effects on the heart, particularly during ischemia. oup.com By inhibiting the transport or breakdown of adenosine and its precursors, thioinosine derivatives may enhance the beneficial effects of endogenous adenosine. nih.govoup.com

The following table highlights the investigational use of thioinosine and its analogues in myocardial protection.

Table 4: Investigational Use of Thioinosine and Analogues in Myocardial Protection

| Compound/Analogue | Experimental Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Thioinosine | Isolated Perfused Rabbit Hearts | Improved recovery of systolic and diastolic function | Inhibition of 5'-nucleotidase, preservation of ATP precursors |

Structure Activity Relationships Sar and Rational Design of 4 Thioinosine Analogues

Correlation of Structural Modifications with Biochemical and Biological Activity

The biological effects of 4'-thioinosine analogues are intricately linked to their chemical structures. Modifications to both the sugar moiety and the nucleobase can lead to significant changes in their biochemical and cellular activities, including their potential as anticancer and antiviral agents. vulcanchem.comchemrxiv.org

Modifications to the sugar portion of the nucleoside are a cornerstone of analogue design, with the 4'-thio substitution being a key example.

4'-Thio Modification : The replacement of the furanose oxygen with sulfur in 4'-thionucleosides alters the ring's conformation and the stability of the glycosidic bond. chemrxiv.org This modification has been explored to create nucleoside analogues with improved therapeutic potential. For instance, this compound itself has been investigated for its cytotoxic effects against lymphoid malignancies, with IC₅₀ values in the low micromolar range (2–5 μM). vulcanchem.com The 4'-thio modification is critical for the biological activity of these compounds. vulcanchem.com

2'-Deoxy Modification : The synthesis of 2'-deoxy-3'-thioinosine has been developed to create new nucleoside analogues. thieme-connect.com This modification, which removes the hydroxyl group at the 2' position, is a common strategy in the design of antiviral and anticancer nucleosides.

3'-Thio Modification : The introduction of a sulfur atom at the 3' position has also been an area of research. The synthesis of 2'-O-methyl-3'-thioguanosine, a related purine (B94841) nucleoside, highlights the interest in thio-modifications at various positions on the sugar ring to probe enzymatic mechanisms. thieme-connect.com

A comparative analysis of these sugar modifications reveals their distinct impacts on biological activity. For example, in the context of cytosine arabinoside analogues, 4'-thio-β-D-arabinofuranosylcytosine (TaraC) demonstrated low uptake by the human equilibrative nucleoside transporter 1 (hENT1) compared to its oxygen-containing counterpart, araC. nih.gov This suggests that the 4'-thio modification can significantly influence how these compounds are transported into cells, which is a critical factor for their pharmacological activity. nih.gov

The following table summarizes the effects of sugar moiety modifications on the activity of nucleoside analogues.

| Modification | Compound Class | Observed Effect | Reference(s) |

| 4'-Thio | This compound | Cytotoxicity in lymphoid malignancies (IC₅₀: 2–5 μM). vulcanchem.com | vulcanchem.com |

| 4'-Thio | 4'-Thio-arabinofuranosylcytosine (TaraC) | Low uptake by hENT1, impacting cellular import. nih.gov | nih.gov |

| 2'-Deoxy, 3'-Thio | 2'-Deoxy-3'-thioinosine | Developed as a building block for new functionalized nucleosides. thieme-connect.com | thieme-connect.com |

Modifying the hypoxanthine (B114508) base of this compound, or the purine base in related analogues, is another critical strategy for modulating biological activity. These modifications can enhance binding affinity to target enzymes or alter the compound's metabolic fate. nih.gov

Systematic modifications of nitrobenzylthioinosine (NBTI), a related thioinosine derivative, have been explored to improve its interaction with nucleoside transporters. nih.gov Attaching different substituents at the C6 and N9 positions of the purine ring, as well as substituting N1 with carbon, has been investigated to reduce polarity and enhance binding affinity. nih.gov For example, incorporating the nitro group into a benzoxadiazole ring system resulted in new nucleosides with high affinity (1.5–10 nM) for the nucleoside transport protein on human erythrocyte ghosts. nih.gov

In another study focusing on adenosine (B11128) kinase from Toxoplasma gondii, a series of 7-deaza-6-benzylthioinosine analogues were synthesized and evaluated. acs.org Varying the substituents on the benzyl (B1604629) ring attached to the thio-purine base led to significant differences in binding affinity. Analogues with p-cyano, p-methoxy, and p-methoxycarbonyl substituents showed improved binding to the target enzyme compared to the unsubstituted parent compound. acs.org

The table below presents data on the binding affinities of various 7-deaza-6-benzylthioinosine analogues to T. gondii adenosine kinase.

| Analogue (Substituent on Benzyl Ring) | Binding Affinity (Kᵢ, μM) | Reference(s) |

| Unsubstituted (6a) | 28 | acs.org |

| m-Methyl (6h) | 8.5 | acs.org |

| p-Chloro (6j) | 11 | acs.org |

| p-Cyano (6m) | 5.2 | acs.org |

| p-Methoxycarbonyl (6n) | 7.0 | acs.org |

| p-Methoxy (6s) | 5.8 | acs.org |

| o-Chloro-o-fluoro (6w) | 7.2 | acs.org |

These findings underscore the importance of the electronic and steric properties of the substituents on the nucleobase for achieving high-affinity interactions with biological targets.

X-ray crystallography and Nuclear Overhauser Effect (NOE) studies have been used to confirm the β-D-arabinofuranosyl configuration of certain this compound analogues, which is crucial for their biological activity. vulcanchem.com The synthesis of 4'-thionucleosides often yields a mixture of anomers (α and β), and their separation is essential as typically only one anomer possesses the desired biological effect. For instance, in the synthesis of a 4'-thio pyrimidine (B1678525) nucleoside, the β-anomer was isolated and its stereochemistry was confirmed by X-ray crystallography. chemrxiv.org This highlights the importance of controlling stereochemistry during synthesis to obtain the biologically active isomer.

Influence of Nucleobase Derivatization on Target Affinity and Efficacy

Rational Design Principles for Enhanced Selectivity and Efficacy

The rational design of this compound analogues aims to create compounds with improved therapeutic profiles by systematically altering their structure based on an understanding of their biological targets. drugdesign.orgdntb.gov.ua A key principle is to enhance selectivity, ensuring the drug primarily affects cancer cells or pathogens while minimizing effects on healthy host cells.

One approach involves designing analogues that are selectively activated by enzymes present in the target cells. For example, 6-benzylthioinosine (B1197294) analogues have been developed as "subversive substrates" for the adenosine kinase of the parasite Toxoplasma gondii. acs.org These compounds are preferentially phosphorylated by the parasite's enzyme, but not the host's, leading to selective toxicity. acs.org

Another strategy focuses on improving drug delivery to target cells. This can be achieved by modifying the nucleoside to enhance its transport through specific nucleoside transporters that are overexpressed in cancer cells. nih.gov Conversely, modifications can be made to reduce uptake by transporters in healthy tissues to minimize side effects.

The development of fluorescent probes based on thioadenosine analogues, such as SAENTA, illustrates a rational approach to predicting antitumor efficacy. nih.gov These probes bind specifically to the human equilibrative nucleoside transporter 1 (hENT1), and the level of binding can be used to predict how effectively a cancer cell will take up nucleoside analogue drugs like gemcitabine. nih.gov

Computational Chemistry Approaches in SAR Analysis (e.g., 3D-QSAR, Molecular Docking)

Computational methods play an increasingly vital role in the SAR analysis of this compound analogues, accelerating the drug design process. mdpi.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to study the binding of 7-deaza-6-benzylthioinosine analogues to Toxoplasma gondii adenosine kinase. acs.org Docking studies revealed that the 7-deazapurine scaffold provides greater flexibility for the 6-benzylthio group, allowing for better accommodation within the enzyme's active site. acs.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : This method correlates the 3D properties of a series of molecules with their biological activity. While specific 3D-QSAR studies on this compound were not found in the provided search results, this approach is widely used in nucleoside analogue research to build predictive models that guide the synthesis of new compounds with enhanced activity.

Molecular modeling has also been instrumental in the rational design of nucleoside analogues targeting parasitic infections. tdr-global.net By understanding the three-dimensional structure of the target enzyme, such as adenosine kinase from Toxoplasma gondii, researchers can design inhibitors that fit snugly into the active site, leading to potent and selective inhibition. tdr-global.net

Prodrug Strategies for 4'-Thionucleosides

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to overcome challenges such as poor solubility, rapid metabolism, or inefficient cell penetration.

For 4'-thionucleosides, prodrug approaches can be designed to improve their pharmacokinetic properties. For instance, liposomal encapsulation and the development of antibody-drug conjugates (ADCs) are being explored to mitigate toxicity and improve targeted delivery. vulcanchem.com Preclinical data for some nucleoside analogues have shown that PEGylated liposomes can reduce nephrotoxicity by 50%. vulcanchem.com

Another prodrug strategy involves the synthesis of nucleoside bisphosphates. For example, 6-thioinosine 3',5'-O-bisphosphate has been synthesized as a donor molecule for RNA ligation. acs.org While this specific application is for biochemical studies, the principle of using phosphate (B84403) derivatives to enhance cellular uptake and subsequent conversion to the active triphosphate form is a well-established prodrug approach for nucleoside analogues.

Design of Prodrugs for Improved Cellular Uptake and Bioavailability

Nucleoside analogues like this compound are often hydrophilic and struggle to passively diffuse across the lipophilic cell membranes, leading to poor cellular uptake. frontiersin.org Furthermore, their oral bioavailability can be low; for instance, this compound itself exhibits an oral bioavailability of only 15–20% in rodent models. vulcanchem.com To overcome these pharmacokinetic hurdles, various prodrug strategies have been designed to mask the polar functional groups of 4'-thionucleosides, thereby enhancing their lipophilicity and ability to enter cells. ijnrd.org

Commonly employed prodrug moieties include:

Amino Acid Esters : Attaching an amino acid, like L-valine, can create a prodrug that is recognized and transported by cellular carriers like the human peptide transporter 1 (hPEPT1). This strategy significantly enhances absorption, as demonstrated by valacyclovir, the L-valyl ester prodrug of acyclovir (B1169), which shows 3- to 5-fold higher bioavailability than its parent drug. mdpi.comumich.edu

Acetyloxybenzyl (AB) Esters : The bis-(4-acetyloxybenzyl) modification of the 5'-monophosphate has been shown to be well-tolerated by cells and allows for efficient incorporation into nascent RNA, indicating successful cellular uptake and conversion. rsc.orgnih.gov

S-acyl-2-thioethyl (SATE) : The S-pivaloyl-2-thioethyl (tBu-SATE) group is another lipophilic moiety used to mask phosphate groups, creating a transiently protected phosphotriester that can cross the cell membrane before being cleaved internally. acs.org

Pivaloyloxymethyl (POM) : The bis-pivaloyloxymethyl prodrug approach has been used to mask the phosphate group of nucleoside analogues, demonstrating good chemical stability and high metabolic incorporation efficiency. acs.org

These strategies aim to improve the absorption, distribution, metabolism, and elimination (ADME) profile of the parent compound, ultimately enhancing its therapeutic potential. mdpi.com

| Prodrug Moiety/Strategy | Purpose | Mechanism of Action | Example Compound Class |

| Amino Acid Esters | Improve oral absorption and cellular uptake. | Hijacks peptide transporters (e.g., hPEPT1) for active transport into cells. mdpi.comumich.edu | L-valyl ester of acyclovir (Valacyclovir). umich.edu |

| Acetyloxybenzyl (AB) | Mask phosphate charge to improve cell permeability. acs.org | Increases lipophilicity for passive diffusion; cleaved by intracellular esterases. acs.orgrsc.org | 4sU 5′-monophosphate prodrugs. rsc.org |

| S-acyl-2-thioethyl (SATE) | Mask phosphate charge to improve cell permeability. acs.org | Increases lipophilicity; cleaved by intracellular esterases to release the monophosphate. acs.org | 6-Thioguanosine (B559654) monophosphate prodrugs. acs.org |

| Pivaloyloxymethyl (POM) | Mask phosphate charge and improve stability. acs.org | Increases lipophilicity and provides chemical stability; cleaved intracellularly. acs.org | Azide-modified deoxyuridine (AmdU) prodrugs. acs.org |

Application of Prodrugs for Metabolic Labeling and Pathway Probing

Thionucleosides, such as 4-thiouridine (B1664626) (4sU) and by extension this compound, are invaluable tools for studying cellular processes, particularly RNA dynamics. vulcanchem.comrsc.orgnih.gov When introduced into cells, these molecules are incorporated into newly synthesized RNA. The thio-group acts as a chemical handle, allowing for the subsequent isolation and analysis of this nascent RNA. rsc.org This metabolic labeling is the foundation for powerful techniques like TUC-seq (Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA) and SLAM-seq (Thiol-Linked Alkylation for Metabolic Labeling of RNA in Tissue), which are used to measure RNA synthesis and decay rates. rsc.orgnih.gov

However, the efficiency of metabolic labeling with naked nucleosides can be limited by the first phosphorylation step, which is often slow and rate-limiting. rsc.orgnih.gov Prodrugs offer a solution by delivering the 4'-thionucleoside as a 5'-monophosphate, thus bypassing this bottleneck. rsc.org Studies have shown that a bis(4-acetyloxybenzyl) 5′-monophosphate prodrug of 4sU was efficiently incorporated into nascent RNA, demonstrating the success of this approach. nih.gov

By using prodrugs to enhance intracellular delivery and conversion, researchers can achieve more robust and efficient metabolic labeling. This allows for a more accurate probing of metabolic pathways. For example, the TUC-seq DUAL method was used to confirm that 6-thioguanosine (6sG) monophosphate prodrugs were successfully converted into the bioactive 6sG triphosphate (6sGTP) inside cells and incorporated into mRNA. acs.org This demonstrates the utility of prodrugs not only in delivering a therapeutic agent but also in verifying its intracellular mechanism of action and metabolic fate. acs.orgnih.gov

Advanced Research Methodologies and Analytical Techniques for 4 Thioinosine Studies

Analytical Chemistry for Compound Characterization and Metabolite Quantification

The precise measurement of 4'-Thioinosine and its metabolites in biological matrices is fundamental to understanding its pharmacology. Analytical chemistry provides the tools for accurate identification and quantification, which are essential for both preclinical research and clinical monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying thiopurine metabolites, including those derived from this compound, from complex biological samples. nih.govsemanticscholar.org The method's strength lies in its ability to resolve individual metabolites, which is critical due to their structural similarities and the complexity of their metabolic pathways. nih.gov

In the context of thiopurine analysis, HPLC is often coupled with other detection methods, primarily mass spectrometry (LC-MS), to achieve high sensitivity and specificity. mdpi.com Ion-exchange liquid chromatography (IEC) is a particularly effective variant used for separating charged nucleotide metabolites. mdpi.comresearchgate.net The separation process relies on a mobile phase gradient to elute compounds from a stationary phase column. For instance, a common setup might involve a gradient flow rate of 0.250 mL/min and a column temperature maintained at 30 °C. mdpi.com The successful application of HPLC requires careful optimization of chromatographic conditions to ensure good resolution and minimize interference from endogenous molecules in the sample matrix. nih.gov

Researchers have developed robust HPLC-based methods for the therapeutic drug monitoring (TDM) of a dozen thiopurine metabolites. mdpi.com These methods are validated for key performance parameters including accuracy, precision, and selectivity, ensuring their reliability for routine use in research and clinical settings. mdpi.comresearchgate.net Thiopurine metabolites are typically measured from red blood cell (RBC) lysates, and the concentrations are often expressed as pmol per 8 x 10⁸ RBCs. mdpi.com While direct measurement of thioinosine derivatives is performed, it's common to measure 6-thioguanine (B1684491) (TG) and 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI) as surrogates for thioguanine nucleotides (TGNs) and methylated thioinosine derivatives, respectively. medicopublication.com

| Parameter | Example Condition | Source |

| Chromatography Type | Ion-Exchange Liquid Chromatography (IEC) | researchgate.net, mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Mobile Phase Flow Rate | 0.250 mL/min | mdpi.com |

| Injection Volume | 10 μL | mdpi.com |

| Sample Matrix | Red Blood Cell (RBC) Lysate | mdpi.com, mdpi.com |

| Stabilizing Medium | 50 mmol/L Phosphate (B84403) Buffer (pH 7.4) with 10 mmol/L DTT | researchgate.net, mdpi.com |

This table presents example parameters for HPLC analysis of thiopurine metabolites based on published research.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound and its metabolites. nih.govnih.gov This technique offers detailed structural information and allows for the measurement of low-concentration analytes in complex biological fluids like plasma and cell extracts. nih.govnih.gov

The process involves ionizing the separated compounds from the HPLC and then separating the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. lcms.cz This allows for highly selective and sensitive quantification. For example, an API4000 triple quadrupole LC–MS/MS system using electrospray ionization (ESI) in positive ion mode is a common setup for analyzing thiopurine metabolites. nih.gov Optimized MS/MS parameters, including specific mass transitions for each analyte, are crucial for accurate quantification. nih.gov

LC-MS/MS methods have been developed to directly quantify metabolites like deoxythioguanosine (dTG) in the DNA of nucleated blood cells without the need for chemical derivatization, achieving detection limits in the femtomole range. nih.gov In one study, the H-1 and C-13 NMR spectra of a this compound derivative, 5′-methylthioinosine sulfoxide, were used for structural elucidation, with high-resolution mass spectrometry confirming the molecular formula. nih.gov The combination of HPLC separation with MS detection provides a powerful platform for comprehensive metabolite profiling, crucial for understanding the metabolic fate of this compound. nih.gov

| Parameter | Example Setting | Source |

| Instrument | API4000 Triple Quadrupole LC–MS/MS | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |

| Ion Source Temperature | 300 °C | nih.gov |

| Ion Spray Voltage | 5500 V | nih.gov |

| Analysis Mode | Tandem MS (MS/MS) | lcms.cz |

| Detection Limit | 1.1 femtomoles (for dTG) | nih.gov |

This table provides an overview of typical Mass Spectrometry settings used for the analysis of thiopurine metabolites.

In Vivo Preclinical Model Development and Characterization

Establishment and Utilization of Relevant Animal Models for Disease Research

To evaluate the therapeutic potential of this compound in a physiological context, researchers rely on various in vivo animal models of disease, primarily in the field of oncology. dovepress.commedwinpublishers.com These models are crucial for bridging the gap between in vitro findings and clinical applications in humans. wellbeingintlstudiesrepository.org While no single animal model can perfectly replicate human disease, different models offer distinct advantages for studying drug efficacy and mechanisms of action. dovepress.comwellbeingintlstudiesrepository.org

Xenograft Models: A commonly used approach involves the use of xenograft models, where human cancer cell lines are implanted into immunodeficient mice, such as nude or SCID mice. dovepress.commdpi.com These models are relatively inexpensive and allow for the in vivo testing of anticancer agents against human tumors. dovepress.com The tumor can be implanted subcutaneously for easy monitoring of tumor growth or orthotopically (in the organ of origin) to better mimic the tumor microenvironment. mdpi.comdovepress.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are gaining prominence as they are thought to better recapitulate the heterogeneity and clinical response of the original human tumor. dovepress.com

Genetically Engineered Mouse Models (GEMMs): GEMMs are created to carry specific genetic alterations, such as the activation of oncogenes or the inactivation of tumor suppressor genes, that are known to drive human cancers. dovepress.com These models develop tumors spontaneously in the correct anatomical location and with a progression that can closely mirror the human disease. medwinpublishers.com GEMMs are invaluable for studying the interplay between the tumor, its microenvironment, and the host immune system, providing a more comprehensive platform for evaluating novel therapies. dovepress.com

Carcinogen-Induced Models: Another method for generating animal models is through the administration of chemical carcinogens that induce tumor formation in specific organs. medwinpublishers.commdpi.com For example, diethylnitrosamine can be used to induce liver cancer in mice. medwinpublishers.com These models are useful for studying the process of carcinogenesis and for testing chemopreventive agents. medwinpublishers.com

The table below provides an overview of common animal models used in preclinical cancer research.

| Model Type | Description | Advantages | Limitations |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice. dovepress.com | Inexpensive, reproducible, allows for high-throughput screening. dovepress.comdovepress.com | Lack of a functional immune system, may not reflect tumor heterogeneity. dovepress.commdpi.com |

| Patient-Derived Xenograft (PDX) | Patient tumor fragments are implanted into immunodeficient mice. dovepress.com | Better preserves original tumor architecture and heterogeneity. dovepress.com | More expensive and time-consuming, potential for human stroma to be replaced by mouse stroma. wellbeingintlstudiesrepository.org |

| Genetically Engineered Mouse Model (GEMM) | Mice are genetically modified to develop spontaneous tumors. dovepress.com | Tumors arise in the correct microenvironment with an intact immune system. dovepress.com | Can be time-consuming and expensive to develop, tumor latency can be variable. dovepress.com |

| Carcinogen-Induced Model | Tumors are induced by exposure to chemical carcinogens. medwinpublishers.commdpi.com | Mimics the process of carcinogenesis from initiation to progression. dovepress.com | Tumors may not have the same genetic drivers as human cancers. wellbeingintlstudiesrepository.org |

High-Throughput Screening and Lead Identification for Novel 4'-Thionucleoside Analogues

The discovery of new and improved 4'-thionucleoside analogues relies heavily on high-throughput screening (HTS) and lead identification strategies. nih.govselleckchem.com HTS allows for the rapid testing of large libraries of compounds to identify those with the desired biological activity. selleckchem.com

The process typically begins with the design and synthesis of a library of 4'-thionucleoside analogues with diverse structural modifications. mdpi.com These modifications can be made to the sugar moiety, the nucleobase, or both, with the aim of improving potency, selectivity, or pharmacokinetic properties. mdpi.com

Once a compound library is established, a suitable HTS assay is developed. nih.gov For inhibitors of enzymes like IMPDH, these assays are often based on fluorescence or luminescence. nih.govnih.gov For example, a fluorescence-based competitive binding assay can be developed using a fluorescently labeled nucleoside analogue that binds to the target enzyme. nih.gov When a compound from the library displaces the fluorescent probe, a change in the fluorescence signal is detected, indicating a potential "hit." nih.gov Another approach is to use a luciferase-based assay that measures the product of the enzymatic reaction; a decrease in the signal indicates inhibition of the enzyme. nih.gov

Hits identified from the primary HTS are then subjected to further validation and characterization. This includes determining their potency (e.g., IC50 values), selectivity against other enzymes, and mechanism of action. Promising lead compounds are then further optimized through medicinal chemistry efforts to improve their drug-like properties before advancing to preclinical in vivo studies. mdpi.com The use of semi-automated liquid handling robots can significantly increase the efficiency and accuracy of the screening process. nih.gov

The following table outlines the key steps in a typical high-throughput screening campaign for novel 4'-thionucleoside analogues.

| Step | Description | Key Methodologies |

| Library Generation | Synthesis of a diverse collection of 4'-thionucleoside analogues. mdpi.com | Combinatorial chemistry, parallel synthesis. mdpi.com |

| Assay Development | Creation of a robust and sensitive assay to measure the desired biological activity. nih.gov | Fluorescence polarization, FRET, luciferase-based assays. nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapid screening of the compound library using the developed assay. selleckchem.com | Robotic liquid handling, multi-well plate readers. nih.gov |

| Hit Validation | Confirmation of the activity of the initial "hits" and elimination of false positives. | Dose-response curves, secondary assays. |

| Lead Optimization | Chemical modification of promising lead compounds to improve their properties. mdpi.com | Structure-activity relationship (SAR) studies, medicinal chemistry. mdpi.com |

Q & A

What criteria define a clinically translatable research question for this compound-based therapeutics?

- Methodological Answer : Apply the PICO framework:

- Population : Define patient subgroups (e.g., EGFR-mutant NSCLC).

- Intervention : Specify this compound dosing regimens (e.g., oral vs. IV).

- Comparison : Benchmark against standard therapies (e.g., gemcitabine).

- Outcome : Prioritize survival endpoints (OS/PFS) over surrogate markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.